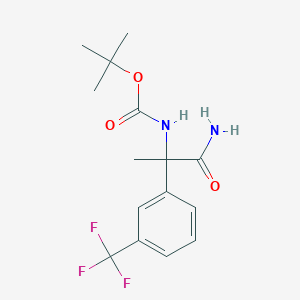

tert-Butyl (1-amino-1-oxo-2-(3-(trifluoromethyl)phenyl)propan-2-yl)carbamate

Beschreibung

This compound is a carbamate derivative featuring a tert-butyl protecting group, an amino-oxo functional group, and a 3-(trifluoromethyl)phenyl substituent. Its structural complexity makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tert-butyl carbamate moiety provides steric protection during synthetic processes .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-amino-1-oxo-2-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O3/c1-13(2,3)23-12(22)20-14(4,11(19)21)9-6-5-7-10(8-9)15(16,17)18/h5-8H,1-4H3,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDFLYSZMBPDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

tert-Butyl (1-amino-1-oxo-2-(3-(trifluoromethyl)phenyl)propan-2-yl)carbamate, with the CAS number 1245940-52-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, an amino group, and a trifluoromethyl phenyl moiety. Its structure can be represented as follows:

This structure suggests potential interactions with biological targets, particularly through hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

While direct studies on this specific compound are scarce, similar compounds have shown promising antimicrobial properties. For instance, derivatives with trifluoromethyl groups have been noted for their enhanced activity against various bacterial strains. A study evaluating related compounds demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Compounds that incorporate amino acid derivatives often show cytotoxic effects against cancer cell lines. The structural similarity of this compound to known anticancer agents suggests that it may also possess similar properties. For example, studies on peptide conjugates have revealed strong cytotoxicity against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), indicating a potential pathway for further investigation of this compound's effects .

The mechanism by which similar compounds exert their biological effects often involves interaction with cellular receptors or enzymes. The presence of the amino group in this compound may facilitate binding to target proteins or nucleic acids, potentially disrupting normal cellular functions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Trifluoromethylphenyl Substituents

Compounds sharing the trifluoromethylphenyl group exhibit variations in backbone structure and functional groups, influencing their physicochemical and biological properties.

Table 1: Key Structural Analogues and Their Properties

Impact of Substituents on Physicochemical Properties

- Trifluoromethyl vs. Fluorophenyl Groups : The 3-(trifluoromethyl)phenyl group in the target compound increases lipophilicity (logP) compared to fluorophenyl analogues (e.g., CAS 1612176-02-9), enhancing membrane permeability .

- Hydrazineyl vs. Amino-oxo Groups: Hydrazineyl derivatives (e.g., 16a) exhibit higher melting points (157–159°C) due to hydrogen bonding, whereas amino-oxo analogues often exist as oils or lower-melting solids .

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of the carbamate group.

- Monitor reaction progress via TLC or LC-MS to optimize yield.

How can researchers resolve discrepancies in NMR spectral data during structural characterization?

Advanced Research Focus

Discrepancies in H/C NMR data (e.g., unexpected splitting or shifts) may arise from dynamic effects, residual solvents, or impurities. Methodological steps include:

Purification : Re-crystallize the compound or use preparative HPLC to isolate pure product .

Variable Temperature (VT) NMR : Identify conformational exchange broadening by acquiring spectra at different temperatures.

X-ray Crystallography : Confirm absolute configuration and resolve ambiguities using single-crystal diffraction (SHELX software for refinement) .

2D NMR (COSY, HSQC, HMBC) : Assign proton-carbon correlations to verify connectivity .

What spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?

Q. Basic Research Focus

- NMR Spectroscopy : H, C, and F NMR to confirm substituent positions and trifluoromethyl group integration .

- Mass Spectrometry (HRMS/ESI-MS) : Validate molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify carbamate (C=O stretch ~1700 cm) and amide (N-H stretch ~3300 cm) functional groups .

- X-ray Crystallography : Resolve stereochemistry and crystal packing interactions .

What strategies mitigate racemization during the synthesis of chiral centers in this compound?

Advanced Research Focus

Racemization at the propan-2-yl chiral center can occur under basic or high-temperature conditions. Mitigation strategies:

Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize thermal activation.

Steric Protection : Use bulky bases (e.g., DIPEA) to shield the chiral center during deprotonation .

Enantioselective Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) in asymmetric synthesis .

Kinetic Resolution : Utilize enzymes (e.g., lipases) for selective hydrolysis of undesired enantiomers .

What are the stability profiles of this compound under varying storage and reaction conditions?

Q. Basic Research Focus

- Thermal Stability : Decomposition occurs above 150°C; store at –20°C under inert atmosphere .

- Hydrolytic Sensitivity : The carbamate group is susceptible to hydrolysis in acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) during synthesis .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the trifluoromethylphenyl moiety .

Q. Advanced Stability Testing :

- Accelerated Stability Studies : Conduct stress testing (40°C/75% RH) over 14 days with LC-MS monitoring .

- Solid-State NMR : Investigate polymorphic transitions affecting shelf life .

How can computational modeling predict the reactivity of the trifluoromethyl group in this compound?

Q. Advanced Research Focus

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron-withdrawing effects of the CF group on adjacent functional groups .

Molecular Dynamics (MD) : Simulate solvation effects and ligand-receptor interactions (e.g., docking studies for drug candidates) .

QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with biological activity data from analogs .

How should researchers address contradictory bioactivity results in anti-mycobacterial assays?

Advanced Research Focus

Contradictions may arise from assay conditions (e.g., pH, solvent) or strain-specific resistance. Methodological solutions:

Dose-Response Curves : Establish IC values across multiple concentrations (1–100 µM) .

Metabolic Stability Testing : Evaluate compound degradation in bacterial media via LC-MS .

Mechanistic Studies : Use fluorescence quenching or SPR to confirm target binding (e.g., enoyl-ACP reductase) .

Comparative Studies : Benchmark against known anti-mycobacterial carbamates (e.g., analogs from ) .

What are the recommended protocols for safe handling and waste disposal of this compound?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- Waste Disposal : Collect in sealed containers labeled "halogenated organic waste" for incineration .

- Spill Management : Absorb with vermiculite, place in a chemical waste container, and decontaminate with ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.